2-(bromodifluoromethyl)-1,3-oxazole-4-carboxylic acid
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Overview
Description
2-(Bromodifluoromethyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that features an oxazole ring substituted with a bromodifluoromethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromodifluoromethyl)-1,3-oxazole-4-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the bromodifluoromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable nitrile with a bromodifluoromethylating agent can yield the desired compound. The reaction conditions often include the use of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Bromodifluoromethyl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromodifluoromethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The carboxylic acid group can be activated and coupled with other molecules to form amides, esters, or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydride, potassium carbonate), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and coupling agents (e.g., EDC, DCC). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Bromodifluoromethyl)-1,3-oxazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: Its unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Studies: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2-(bromodifluoromethyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The bromodifluoromethyl group can participate in hydrogen bonding and electrostatic interactions, while the oxazole ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chlorodifluoromethyl)-1,3-oxazole-4-carboxylic acid
- 2-(Fluorodifluoromethyl)-1,3-oxazole-4-carboxylic acid
- 2-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid
Uniqueness
2-(Bromodifluoromethyl)-1,3-oxazole-4-carboxylic acid is unique due to the presence of the bromodifluoromethyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
2751621-73-3 |
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Molecular Formula |
C5H2BrF2NO3 |
Molecular Weight |
242 |
Purity |
95 |
Origin of Product |
United States |
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